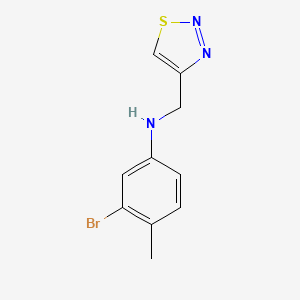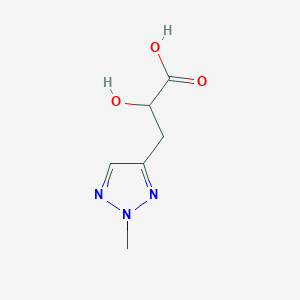![molecular formula C13H18O B13308384 2-Methyl-2-[4-(propan-2-yl)phenyl]propanal](/img/structure/B13308384.png)
2-Methyl-2-[4-(propan-2-yl)phenyl]propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-[4-(propan-2-yl)phenyl]propanal is an organic compound with the molecular formula C13H18O. It is also known by other names such as isopropyl phenyl propionaldehyde. This compound is characterized by the presence of a propanal group attached to a phenyl ring, which is further substituted with an isopropyl group. It is commonly used in various industrial applications, including as a fragrance agent due to its pleasant odor.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[4-(propan-2-yl)phenyl]propanal typically involves the alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form isopropylbenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propanal to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process also involves purification steps such as distillation and recrystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-Methyl-2-[4-(propan-2-yl)phenyl]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: 2-Methyl-2-[4-(propan-2-yl)phenyl]propanoic acid.
Reduction: 2-Methyl-2-[4-(propan-2-yl)phenyl]propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-Methyl-2-[4-(propan-2-yl)phenyl]propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry due to its pleasant odor and stability.
作用機序
The mechanism of action of 2-Methyl-2-[4-(propan-2-yl)phenyl]propanal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the compound’s hydrophobic phenyl ring allows it to interact with lipid membranes, potentially affecting membrane-associated processes.
類似化合物との比較
Similar Compounds
2-Methyl-3-phenylpropanal: Similar structure but lacks the isopropyl group.
3,4-Methylenedioxyphenylpropan-2-one: Contains a methylenedioxy group instead of the isopropyl group.
2-Phenylpropanal: Lacks the methyl and isopropyl groups.
Uniqueness
2-Methyl-2-[4-(propan-2-yl)phenyl]propanal is unique due to the presence of both the isopropyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific fragrance profiles and chemical stability.
特性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
2-methyl-2-(4-propan-2-ylphenyl)propanal |
InChI |
InChI=1S/C13H18O/c1-10(2)11-5-7-12(8-6-11)13(3,4)9-14/h5-10H,1-4H3 |
InChIキー |
HGECJFVPNUYRJZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


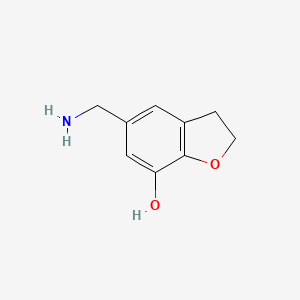
![N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine](/img/structure/B13308307.png)
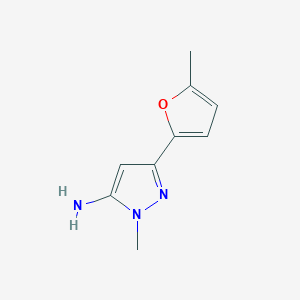
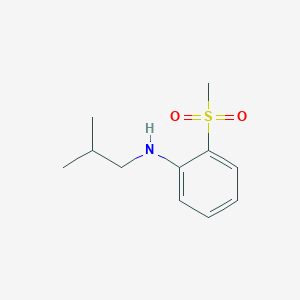
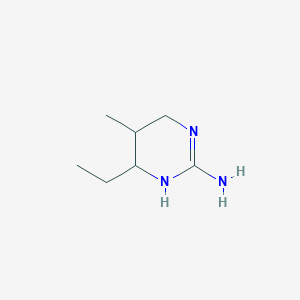
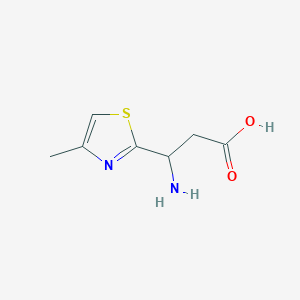
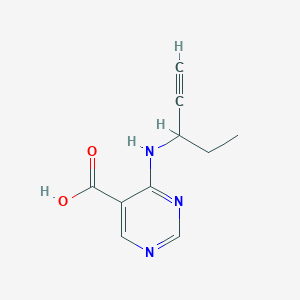
![N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B13308347.png)
![(1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-YL)methyl]amine](/img/structure/B13308351.png)
![4-[(1-Propylpiperidin-4-yl)amino]butan-2-ol](/img/structure/B13308354.png)

